molecular formula C10H21NO2 B2552666 Ethyl 3-[butyl(methyl)amino]propanoate CAS No. 57724-20-6

Ethyl 3-[butyl(methyl)amino]propanoate

Cat. No.: B2552666
CAS No.: 57724-20-6
M. Wt: 187.283
InChI Key: JIMCZHRLUZOJGY-UHFFFAOYSA-N
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Description

Ethyl 3-[butyl(methyl)amino]propanoate is an organic compound with the molecular formula C10H21NO2. It is a relatively obscure compound, but its structure suggests potential applications in medicinal chemistry and materials science. The compound features an ester group and an amine group, which are functional groups commonly found in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[butyl(methyl)amino]propanoate typically involves the esterification of 3-[butyl(methyl)amino]propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[butyl(methyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: May be explored for its pharmacological properties, particularly in drug development.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[butyl(methyl)amino]propanoate is not well-documented. the presence of the amine and ester groups suggests that it could interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions may influence enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[butylamino]propanoate: Similar structure but lacks the methyl group on the amine.

    Ethyl 3-[methylamino]propanoate: Similar structure but lacks the butyl group on the amine.

    Ethyl propanoate: Lacks the amine group entirely.

Uniqueness

Ethyl 3-[butyl(methyl)amino]propanoate is unique due to the presence of both a butyl and a methyl group on the amine, which may confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 3-[butyl(methyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-6-8-11(3)9-7-10(12)13-5-2/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMCZHRLUZOJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred mixture of N-methyl-n-butylamine (42.8 g., 0.49 mole) and ethyl acrylate (55 g., 0.54 mole) was heated at 80°-90° C for 20 hours. Excess acrylate was evaporated under reduced pressure, and the residue distilled to give 80.0 g (87%) of the title compound, b.p. 97° C at 12 mm.
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Yield
87%

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